molecular formula C21H21N3O5S B2516220 N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-20-7

N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2516220
CAS No.: 900007-20-7
M. Wt: 427.48
InChI Key: WQWMIBUHCSHXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thioacetamide bridge linking a 3,4-dimethoxyphenyl group to a 3-oxo-3,4-dihydropyrazine core substituted with a 2-methoxyphenyl moiety. Its structural framework is analogous to bioactive molecules targeting kinase inhibition or antimicrobial pathways, as seen in related pyrazine and quinazolinone derivatives .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-16-7-5-4-6-15(16)24-11-10-22-20(21(24)26)30-13-19(25)23-14-8-9-17(28-2)18(12-14)29-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMIBUHCSHXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure features a thioacetamide linkage and is characterized by two methoxy groups on the phenyl ring, which may enhance its biological activity through improved lipophilicity and receptor binding affinity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. In a controlled experiment using pentylenetetrazole-induced seizures in rats, the compound demonstrated a significant ability to prevent seizure development. It was noted that the compound completely inhibited seizures in 100% of the test subjects without causing adverse behavioral effects .

Anticancer Potential

Further investigations into the compound's anticancer properties revealed its efficacy in inhibiting cancer cell motility and proliferation. In vitro studies indicated that it selectively inhibited tumorigenic cell lines while sparing non-tumorigenic counterparts at concentrations as low as 10 µM. This selectivity suggests a potential mechanism for targeted cancer therapy .

The biological activity of this compound is believed to involve multiple pathways:

  • GABAergic Modulation : The anticonvulsant effect may be attributed to enhanced GABAergic transmission, which stabilizes neuronal excitability.
  • Inhibition of Cell Signaling Pathways : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival in cancer cells, leading to reduced viability and motility.

ADMET Profile

An analysis of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicates that this compound exhibits favorable characteristics for drug development:

PropertyValue
Molecular Weight382.44 g/mol
Lipophilicity (Log P)3.36
H-bond Acceptors6
H-bond Donors1
Bioavailability Score0.55
Synthetic Accessibility3.32

These properties suggest that the compound has good oral bioavailability and manageable synthetic complexity, making it a viable candidate for further development .

Case Studies and Experimental Data

In one notable study involving the synthesis and evaluation of various thioacetamide derivatives, this compound was highlighted for its superior activity compared to other analogs. The study utilized both molecular docking simulations and in vivo models to confirm its anticonvulsant effects and potential as an anticancer agent .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity: Demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: Inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Cholinesterase Inhibition: Potential neuroprotective properties through the modulation of cholinesterase activity.

Data Table: Biological Activities

Biological ActivityTargetIC50 Value
CytotoxicityMCF-7 Cell LineNot specified
COX-2 InhibitionCOX EnzymeModerate
LOX InhibitionLOX EnzymesModerate
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM

Anticancer Studies

In vitro studies have shown that derivatives of N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exhibit significant cytotoxicity against the MCF-7 breast cancer cell line. These findings suggest its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Inflammation Models

Research has demonstrated that the compound can reduce inflammation markers in animal models. It was tested for its inhibitory effects on COX and LOX enzymes, which are critical in inflammatory processes. The results indicate that this compound may have therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Some derivatives of this compound have shown potential neuroprotective effects by modulating cholinesterase activity. This is particularly relevant for conditions such as Alzheimer's disease, where cholinesterase inhibitors are often utilized to improve cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazine/dihydropyrazine ring and the acetamide-linked aryl group. These modifications influence molecular weight, polarity, and predicted pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name (ID/Reference) Pyrazine Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound 2-Methoxyphenyl 3,4-Dimethoxyphenyl 437.4* High lipophilicity (methoxy groups); potential for oral bioavailability
BG14711 () 3,4-Difluorophenyl 2,4-Dimethoxyphenyl 433.4 Fluorine atoms enhance electronegativity; lower solubility vs. methoxy
899759-80-9 () 3,4-Difluorophenyl 5-Chloro-2-methoxyphenyl 437.8 Chlorine increases steric bulk; may improve target binding affinity
N-(3,4-Dimethoxyphenyl)-... () 3,4-Dimethylphenyl 3,4-Dimethoxyphenyl 425.5 Methyl groups reduce polarity; higher logP vs. methoxy-substituted analogs
Compound 12 () 4-Sulfamoylphenyl 4-Methoxyphenyl ~480† Sulfamoyl group increases hydrophilicity; potential for enhanced solubility

*Calculated based on molecular formula C₂₂H₂₃N₃O₅S.
†Approximate value inferred from analogs in .

Key Research Findings

  • Quinazolinone Analogs: Compounds with sulfamoyl groups () exhibit higher aqueous solubility but lower membrane permeability than the target compound, highlighting a trade-off in drug design .
  • Pyrazine Derivatives : Fluorine-substituted analogs () show stronger electronegative interactions in molecular docking studies, suggesting superior inhibitory potency against kinases or proteases .
  • Crystallographic Data : N-Substituted acetamides () demonstrate conformational flexibility in the solid state, which may influence binding dynamics in biological systems .

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone for constructing the dihydropyrazinone core. As demonstrated by Winant et al., this one-pot reaction combines:

  • Isocyanides (e.g., benzyl isocyanide).
  • Aldehydes (e.g., 2-methoxybenzaldehyde).
  • Masked amino aldehydes (e.g., aminoacetaldehyde dimethyl acetal).
  • Carboxylic acids (e.g., N-protected amino acids).

Mechanism : The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and subsequent Mumm rearrangement. Post-Ugi treatment with trifluoroacetic acid (TFA) triggers deprotection and cyclization to yield 3,4-dihydropyrazin-2(1H)-ones.

Example Protocol :

  • Reagents : Benzyl isocyanide (1 eq), 2-methoxybenzaldehyde (1 eq), aminoacetaldehyde dimethyl acetal (1 eq), Fmoc-β-Ala-OH (1 eq).
  • Solvent : Methanol, 16 h stirring.
  • Post-Ugi Treatment : 50% TFA in CH$$2$$Cl$$2$$, 2 h.
  • Yield : 65–78% (for analogous structures).

Functionalization of the Dihydropyrazinone Core

Following Ugi-4CR, the thioacetamide side chain is introduced via nucleophilic substitution or thiol-ene chemistry:

Thioether Formation :

  • Halogenation : The dihydropyrazinone intermediate is brominated at position 2 using N-bromosuccinimide (NBS).
  • Nucleophilic Substitution : Reaction with potassium thioacetate in DMF at 60°C for 12 h installs the thioacetate group.
  • Amidation : Coupling with 3,4-dimethoxyaniline using EDCl/HOBt in dichloromethane yields the final product.

Key Data :

Step Reagents/Conditions Yield (%)
Bromination NBS, AIBN, CCl$$_4$$, reflux 82
Thioacetate Installation KSAc, DMF, 60°C 75
Amidation EDCl, HOBt, DCM 68

Alternative Cyclization Strategies

Palladium-Catalyzed Cyclization

Palladium catalysts enable intramolecular C–N bond formation for dihydropyrazinone synthesis. A patent by CN103664681A discloses:

  • Substrate : N-Allyl pyrrole-2-carboxamide derivatives.
  • Catalyst : Pd(OAc)$$2$$ (0.1 eq) with Bu$$4$$NCl in DMSO at 120°C.
  • Outcome : Regioselective formation of pyrrolo[1,2-a]pyrazines (yield: 70–85%).

Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to substituent electronic effects.

Lawesson’s Reagent-Mediated Thioamide Synthesis

Source highlights Lawesson’s reagent (LR) for converting amides to thioamides:

  • Substrate : N-(3,4-Dimethoxyphenyl)acetamide.
  • Conditions : LR (1.2 eq), toluene, reflux, 4 h under N$$_2$$.
  • Yield : 92% thioacetamide product.

Application to Target Compound : This method could functionalize an intermediate amide precursor before dihydropyrazinone cyclization.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Ugi-4CR : Methanol outperforms DMF/THF mixtures in reducing side reactions.
  • Cyclization : TFA concentration >50% in CH$$2$$Cl$$2$$ ensures complete deprotection without epimerization.

Protecting Group Strategies

  • Fmoc vs. Boc : Fmoc-protected amino acids (e.g., Fmoc-β-Ala-OH) enhance solubility in Ugi reactions but may hinder cyclization if steric bulk is excessive.

Catalytic Enhancements

  • Pd(OAc)$$2$$ vs. PdCl$$2$$ : Pd(OAc)$$2$$ favors pyrrolopyrazinones, while PdCl$$2$$ promotes isoindolinones.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Ugi-4CR + Post-Modification Atom-economical, one-pot design Requires TFA for cyclization 60–75
Palladium Catalysis High regioselectivity Costly catalysts, air-sensitive 70–85
Lawesson’s Reagent Efficient thioamide formation Limited to late-stage functionalization 85–92

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Condensation of 3,4-dimethoxyphenylamine with a thioacetamide precursor under reflux in anhydrous acetone (60–80°C, 6–8 hours) .

  • Step 2 : Coupling with 4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazine via nucleophilic thiol substitution using K₂CO₃ as a base .

  • Optimization :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .

  • Catalysts : Use of triethylamine or DMAP accelerates coupling reactions .

  • Yield data : Similar compounds achieve 68–91% yields under optimized conditions (see Table 1) .

    Table 1 : Representative Yields for Analogous Thioacetamides

    Compound ClassYield (%)Key ConditionsReference
    Quinazolinone thioacetamide87Dry acetone, K₂CO₃, 12 hours
    Pyrazolo-pyrimidine derivatives80DMF, 0°C, triethylamine

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR resolves methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thioamide (δ 4.2–4.5 ppm) groups .
  • 2D NMR (HSQC, HMBC) confirms connectivity between the pyrazine and thioacetamide moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays :
  • Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency thresholds .
  • Control compounds : Compare with known inhibitors (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize decomposition during the synthesis of this compound?

  • Methodology :

  • Thermal stability : Perform Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C for similar compounds) .
  • Oxygen-sensitive steps : Use inert atmosphere (N₂/Ar) for thioether bond formation to prevent oxidation .
  • Reaction monitoring : TLC or HPLC at 1-hour intervals detects intermediates and byproducts .

Q. What strategies resolve contradictions in biological activity data caused by structural analogs?

  • Case study : A 3,5-dimethylphenyl substituent (analog) shows reduced anticancer activity compared to a 4-methoxyphenyl group .
  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the aromatic rings and test in parallel .
  • Molecular docking : Compare binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Meta-analysis : Aggregate data from analogs to identify trends (e.g., electron-donating groups enhance COX-2 inhibition) .

Q. How can researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodology :

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃; aromatic protons shift upfield in DMSO .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening .
  • Cross-validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What are the key considerations for designing a stability study under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation products using LC-MS .
  • Plasma stability : Test in human plasma (37°C, 1 hour) to simulate in vivo conditions .

Q. How does this compound compare to structurally similar molecules in terms of pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : Calculate logP values (e.g., 2.8–3.5 for methoxy-substituted analogs) using HPLC retention times .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .
  • Permeability : Caco-2 cell monolayer assay predicts intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.